molecular formula C12H12O4W B083151 Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) CAS No. 12129-70-3

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

Cat. No. B083151
CAS RN: 12129-70-3
M. Wt: 404.1 g/mol
InChI Key: URZAVABIRGHJEB-XRGHXPOKSA-N
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Description

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is an inorganic compound with the empirical formula C12H12O4W . It is also known by the synonyms (Cyclooctadiene)tungsten tetracarbonyl and Tetracarbonyl(1,5-cyclooctadiene)tungsten . The compound has a molecular weight of 404.06 g/mol .


Molecular Structure Analysis

The molecular structure of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) consists of a tungsten atom bonded to four carbonyl groups and a 1,5-cyclooctadiene ring . The compound’s IUPAC name is carbon monoxide; (1Z,5Z)-cycloocta-1,5-diene;tungsten .


Physical And Chemical Properties Analysis

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is a powder or crystal in form . It has a melting point of 155-161 °C (lit.) . The compound has a topological polar surface area of 4 Ų and a complexity of 82.6 .

Scientific Research Applications

Material Science and Nanotechnology

This compound is employed in the synthesis of nanomaterials and thin films . It can be used to deposit tungsten oxide thin films via electrochemical deposition . These films have applications in electronics and optics, including the development of smart windows and gas sensors .

Safety and Hazards

The compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.4CO.W/c1-2-4-6-8-7-5-3-1;4*1-2;/h1-2,7-8H,3-6H2;;;;;/b2-1-,8-7-;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZAVABIRGHJEB-XRGHXPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CCCC=C1.[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1/C=C\CC/C=C\C1.[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70526545
Record name carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12129-70-3
Record name carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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